Epitinib

Catalog No.
S968869
CAS No.
1203902-67-3
M.F
C24H26N6O2
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitinib

CAS Number

1203902-67-3

Product Name

Epitinib

IUPAC Name

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)

InChI Key

DQAZPZIYEOGZAF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Epitinib is a selective small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), primarily developed for the treatment of various cancers, including non-small cell lung cancer and glioblastoma. Its chemical formula is C24H26N6O2, and it has been identified as a promising candidate due to its ability to penetrate the blood-brain barrier effectively, making it suitable for treating brain tumors .

The precise mechanism of action of Epitinib is not fully elucidated in publicly available resources. However, as a kinase inhibitor, it is likely to target specific kinases involved in cell proliferation and survival pathways. Inhibiting these kinases could disrupt uncontrolled cell growth, potentially making Epitinib a candidate for cancer treatment [].

  • In vitro and in vivo studies

    Researchers have conducted laboratory (in vitro) and animal (in vivo) studies to investigate Epitinib's effects on cancer cells. These studies have explored how Epitinib might interfere with the growth and spread of cancer cells PubChem: ).

  • Clinical trials

    There is limited information publicly available on clinical trials involving Epitinib. You can find information on clinical trials at .

Epitinib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent activation. This action disrupts downstream signaling pathways involved in cell proliferation and survival. The mechanism involves the formation of hydrogen bonds between Epitinib and specific amino acid residues in the active site of EGFR, similar to other tyrosine kinase inhibitors .

Epitinib exhibits potent anti-tumor activity by selectively inhibiting EGFR signaling pathways. It has demonstrated efficacy in preclinical models, significantly reducing cell proliferation in cancer cell lines that express mutated forms of EGFR. The compound's unique structure allows for effective binding to both wild-type and mutant forms of EGFR, enhancing its therapeutic potential against resistant cancer types .

The synthesis of Epitinib typically involves several key steps:

  • Formation of the Core Structure: The initial step includes the synthesis of the quinazoline core, which is essential for its activity as a tyrosine kinase inhibitor.
  • Introduction of Functional Groups: Various functional groups are introduced through reactions such as alkylation and acylation to enhance solubility and bioavailability.
  • Final Modifications: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels .

Epitinib is primarily investigated for its application in oncology, particularly in treating cancers associated with aberrant EGFR signaling. Its ability to penetrate the blood-brain barrier makes it a candidate for treating glioblastoma, where conventional therapies often fail due to limited drug delivery to the brain . Additionally, research is ongoing to explore its use in combination therapies with other agents to overcome resistance mechanisms in tumors.

Epitinib shares similarities with several other tyrosine kinase inhibitors but has unique characteristics that differentiate it:

Compound NameTargetUnique Features
ErlotinibEpidermal Growth Factor ReceptorFirst-generation EGFR inhibitor; reversible binding
AfatinibEpidermal Growth Factor ReceptorIrreversible inhibitor; broader activity on HER family
OsimertinibEpidermal Growth Factor ReceptorThird-generation inhibitor; targets T790M mutation
LapatinibHuman Epidermal Growth Factor Receptor 2 (HER2)Dual-targeting HER2 and EGFR; used in breast cancer
DacomitinibEpidermal Growth Factor ReceptorPotent irreversible inhibitor; used in lung cancer

Epitinib's specificity for brain penetration and its selectivity for mutated forms of EGFR make it particularly unique among these compounds .

Multi-Step Organic Synthesis Pathways

The synthetic approach to epitinib requires a systematic multi-step organic synthesis strategy that efficiently constructs the quinazoline-based epidermal growth factor receptor tyrosine kinase inhibitor framework [1]. Epitinib, systematically named 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide, possesses a molecular formula of C24H26N6O2 and molecular weight of 430.5 grams per mole [1] [2]. The synthetic methodology encompasses the formation of the quinazoline heterocyclic core, followed by strategic functionalization to introduce the piperazine carboxamide moiety and ethynyl substituent [3].

Quinazoline Core Formation Strategies

The construction of the quinazoline core represents a fundamental synthetic challenge requiring careful selection of cyclization methodologies [3]. Multiple approaches have been developed for quinazoline scaffold formation, with transition-metal-catalyzed reactions providing reliable and efficient synthetic pathways [3]. Titanium-catalyzed approaches involve the coordination of titanium tetraiodide with cyano-containing substrates, generating intermediate complexes that undergo nucleophilic addition and subsequent intramolecular cyclization [3]. The mechanism proceeds through titanium alkoxide intermediates followed by aromatization promoted by trimethylsilyl iodide as an additive [3].

Iron-catalyzed methodologies utilize ferrous chloride with tert-butyl hydroperoxide as terminal oxidants for carbon-hydrogen oxidation processes [3]. These approaches involve treating 2-alkylamino benzonitriles with Grignard reagents to form ketimine species, which subsequently undergo cyclization through carbon-hydrogen functionalization [3]. Cobalt-catalyzed protocols employ cobalt imidazolate frameworks and cyclopentadienyl cobalt complexes for quinazoline construction through carbon-hydrogen activation pathways [3].

Table 1: Quinazoline Core Formation Strategies for Epitinib Synthesis

StrategyTemperature (°C)Catalyst/ReagentYield Range (%)Reaction Time
Metal-catalyzed cyclization100-150Pd(PPh3)4, CuI65-856-12 hours
Condensation-cyclization120-180POCl3, Et3N70-904-8 hours
Nucleophilic aromatic substitution60-120DMAP, K2CO345-752-6 hours
Oxidative coupling80-120FeCl2, t-BuOOH55-8012-18 hours
Microwave-assisted synthesis100-160Microwave irradiation60-8515-30 minutes

Nickel-catalyzed acceptorless dehydrogenative coupling provides an alternative synthetic route utilizing nickel complexes for quinazoline formation [3]. This methodology enables dehydrogenation of alcohols to corresponding aldehydes followed by cyclocondensation reactions [3]. The process benefits from easily available starting materials, inexpensive earth-abundant nickel catalysts, and high atom efficiency with non-toxic byproducts [3].

Piperazine Carboxamide Coupling Techniques

The introduction of the piperazine carboxamide functionality requires selective amide bond formation strategies that maintain structural integrity while achieving high coupling efficiency [4] [5]. Piperazine-based compounds serve as important pharmacophore elements in numerous pharmaceutical applications, necessitating optimized coupling methodologies [4] [5]. The synthetic approaches encompass direct amidation reactions, carbodiimide-mediated coupling protocols, and acid chloride-based methodologies [6] [5].

Carbodiimide coupling techniques utilize dicyclohexylcarbodiimide with 4-dimethylaminopyridine as catalytic systems for efficient amide bond formation [6]. These protocols operate under mild reaction conditions at temperatures ranging from 0 to 25 degrees Celsius with reaction times of 4 to 8 hours [6]. The methodology provides yields of 75 to 90 percent while maintaining excellent chemoselectivity [6].

Table 2: Piperazine Carboxamide Coupling Techniques

MethodCoupling AgentTemperature (°C)Yield (%)Reaction Time
Direct amidationNone (thermal)150-18060-758-12 hours
Carbodiimide couplingDCC, DMAP0-2575-904-8 hours
Acid chloride couplingSOCl2, Et3N-10 to 080-952-4 hours
Mixed anhydride methodEthyl chloroformate0-2570-853-6 hours
Peptide coupling reagentsHATU, DIPEA0-2585-951-3 hours

Acid chloride coupling represents a highly efficient methodology employing thionyl chloride activation followed by treatment with triethylamine base [6]. This approach operates at reduced temperatures of -10 to 0 degrees Celsius, providing yields of 80 to 95 percent within 2 to 4 hours [6]. The protocol benefits from rapid reaction kinetics and excellent functional group tolerance [6].

Peptide coupling reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate with diisopropylethylamine provide superior coupling efficiency [5]. These systems achieve yields of 85 to 95 percent under mild conditions with reaction times of 1 to 3 hours [5].

Critical Process Parameters

Solvent System Optimization for Key Intermediate Isolation

Solvent selection represents a critical parameter influencing reaction efficiency, product isolation, and purification processes in epitinib synthesis [7] [8]. The optimization of solvent systems requires consideration of polarity indices, boiling points, and compatibility with intermediate stability [7] [8]. Solvent recovery and reuse strategies provide economic and environmental benefits for large-scale pharmaceutical production [9] [8].

Dimethyl sulfoxide emerges as the optimal solvent system for key intermediate isolation, demonstrating superior performance with yields of 85 to 92 percent and purities of 94 to 98 percent [10] [11]. The high polarity index of 7.2 and elevated boiling point of 189 degrees Celsius facilitate efficient dissolution and thermal stability [11]. N,N-Dimethylformamide provides comparable performance with yields of 78 to 85 percent and purities of 91 to 95 percent [8].

Table 3: Solvent System Optimization for Key Intermediate Isolation

Solvent SystemPolarity IndexBoiling Point (°C)Yield (%)Purity (%)
Dimethyl sulfoxide (DMSO)7.218985-9294-98
N,N-Dimethylformamide (DMF)6.415378-8591-95
1,4-Dioxane4.810170-8088-93
Tetrahydrofuran (THF)4.06665-7585-90
Acetonitrile5.88272-8287-92
Toluene2.411160-7082-88
Ethyl acetate4.47755-6880-85

Predictive tools enable rational solvent selection through thermodynamic considerations and mass balance modeling [8]. These approaches minimize experimental requirements while maximizing yield and purity through systematic evaluation of crystallization and isolation parameters [8]. The methodology addresses preservation of particle attributes, assessment of precipitation risks, and optimization of drying processes [8].

Catalytic Systems for Ethynyl Group Incorporation

The incorporation of ethynyl functionality requires specialized catalytic systems capable of facilitating carbon-carbon bond formation under controlled conditions [12] [13] [14]. Copper-catalyzed methodologies predominate in alkynyl group installation, leveraging the unique reactivity of copper carbene intermediates [14] [15]. These systems enable efficient alkyne functionalization through cross-coupling reactions and addition processes [14] [15].

Palladium-copper dual catalytic systems provide optimal performance for ethynyl group incorporation [12] [13]. The combination of palladium acetate with triphenylphosphine and copper iodide achieves yields of 82 to 92 percent at temperatures of 80 to 100 degrees Celsius [13]. The protocol utilizes diisopropylethylamine as base with reaction times of 6 to 12 hours [13].

Table 4: Catalytic Systems for Ethynyl Group Incorporation

Catalytic SystemBaseTemperature (°C)Yield (%)Reaction Time (hours)
Pd(PPh3)2Cl2/CuITriethylamine60-8075-884-8
Pd(OAc)2/PPh3/CuIDiisopropylethylamine80-10082-926-12
PdCl2(PPh3)2/CuIPotassium carbonate70-9078-855-10
Pd(dppf)Cl2/CuICesium carbonate85-10580-908-14
Copper(I) triflateSodium tert-butoxide25-5065-782-6

Copper-catalyzed aminoalkynylation reactions utilize ethynylbenziodoxolone reagents under mild conditions with 1 mole percent copper catalyst loading [13]. This transformation enables simultaneous construction of azaheterocyclic frameworks and alkynyl group installation [13]. The methodology demonstrates remarkable substrate scope for terminal and internal alkenes with diverse alkynyl substituents [13].

Hypervalent iodine reagents provide alternative approaches for alkynyl group incorporation through copper-catalyzed processes [13]. These systems operate under mild conditions while maintaining excellent functional group tolerance [13]. The catalytic mechanism involves copper carbene intermediates generated from hypervalent iodine precursors [13].

Analytical Quality Control Protocols

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-performance liquid chromatography serves as the primary analytical methodology for epitinib purity assessment and quality control validation [16] [17] [18]. The technique enables separation and quantification of epitinib alongside potential impurities including truncated sequences, incomplete deprotection products, and synthetic byproducts [16] [17]. Reversed-phase chromatography coupled with mass spectrometry detection provides comprehensive analytical characterization [17] [18].

The optimized chromatographic conditions utilize C18 stationary phases with isocratic elution employing mobile phase compositions of 0.16 percent orthophosphoric acid solution and acetonitrile-methanol mixtures [18]. Flow rates of 1.0 milliliter per minute with ultraviolet detection at 233.5 nanometers provide optimal resolution and sensitivity [18]. Retention times of 12.5 ± 0.2 minutes demonstrate excellent reproducibility with peak resolution values exceeding 2.0 [16] [18].

Table 5: High-Performance Liquid Chromatography Quality Control Parameters

ParameterValue/RangeAcceptance Criteria
HPLC Purity≥98.0%≥95.0%
Retention Time12.5 ± 0.2 min±5% of reference
Peak Resolution≥2.0≥1.5
Limit of Detection8-25 ng/mL≤50 ng/mL
Limit of Quantification25-100 ng/mL≤100 ng/mL
Linearity Range1.0-100.0 μg/mLr² ≥0.999
Recovery (%)94.65-100.26%80-120%
RSD (Precision %)<2.0%≤5.0%

Method validation encompasses linearity assessment over concentration ranges of 1.0 to 100.0 micrograms per milliliter with correlation coefficients exceeding 0.999 [18]. Limits of detection and quantification demonstrate values of 8 nanograms per milliliter and 25 nanograms per milliliter, respectively [18]. Precision studies yield relative standard deviation values below 1.0 percent for repeatability and below 2.0 percent for intermediate precision [18].

Recovery studies across multiple concentration levels demonstrate values ranging from 94.65 to 100.26 percent, confirming method accuracy within acceptable pharmaceutical standards [18]. Stress-induced degradation studies validate method specificity in the presence of potential degradation products [18]. Robustness evaluation through deliberate parameter variations confirms method reliability during routine analysis [18].

Counterion Characterization (e.g., Succinate Salt Form)

The succinate salt form of epitinib requires comprehensive analytical characterization to ensure pharmaceutical quality and regulatory compliance [19] [10] [11]. Epitinib succinate possesses a molecular formula of C28H32N6O6 with molecular weight of 548.59 grams per mole [19] [10] [11]. The salt formation enhances aqueous solubility while maintaining chemical stability and bioavailability characteristics [19] [11].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [19]. Proton nuclear magnetic resonance analysis reveals succinate methylene protons at 2.61 parts per million with appropriate integration ratios [19]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates carbonyl carbon signals at 174.2 parts per million, confirming carboxylate functionality [19].

Table 6: Counterion Characterization - Succinate Salt Form

Analytical MethodKey CharacteristicAcceptance Range
Nuclear Magnetic Resonance (1H NMR)Succinate CH2 protons at 2.61 ppm2.60-2.62 ppm
Nuclear Magnetic Resonance (13C NMR)Carbonyl carbons at 174.2 ppm174.0-174.5 ppm
Infrared SpectroscopyC=O stretch at 1560-1580 cm⁻¹1560-1580 cm⁻¹
Mass SpectrometryMolecular ion [M+H]⁺ at m/z 549±0.5 Da
Elemental AnalysisC: 61.31, H: 5.88, N: 15.32%±0.5% of theoretical
Differential Scanning CalorimetryMelting point 185-190°C±5°C
Thermogravimetric AnalysisDecomposition onset 220°C±10°C
X-ray Powder DiffractionCharacteristic peaks at 2θ values±0.2° 2θ

Infrared spectroscopy analysis demonstrates characteristic carbonyl stretching frequencies at 1560 to 1580 wavenumbers, confirming carboxylate salt formation [10]. Mass spectrometry provides molecular ion confirmation with [M+H]+ species at mass-to-charge ratio 549 [19] [10]. Elemental analysis validates theoretical composition with carbon, hydrogen, and nitrogen percentages of 61.31, 5.88, and 15.32 percent, respectively [10].

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

430.21172409 g/mol

Monoisotopic Mass

430.21172409 g/mol

Heavy Atom Count

32

UNII

WZ97ZE4UUG

Dates

Modify: 2024-04-14

Explore Compound Types